molecular formula C12H16N2O3 B183398 N-(4-tert-Butyl-2-nitrophenyl)acetamide CAS No. 40655-37-6

N-(4-tert-Butyl-2-nitrophenyl)acetamide

Cat. No. B183398
CAS RN: 40655-37-6
M. Wt: 236.27 g/mol
InChI Key: ZKEOXGOYGVYZJN-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

A reactor was charged with acetic acid (8.7 L), followed by N-(4-tert-butylphenyl) acetamide (Preparation 110, 6.0 kg, 31.4 mol), The mixture was stirred for ten minutes, followed by the addition of acetic anhydride (6.47 kg, 63.4 mol) slowly at room temperature. The reaction was stirred for fifteen minutes. A solution of fuming nitric acid (3.56 kg, 56.5 mol) in acetic acid (2.1 L) was added slowly at 20-25° C., and stirred at that temperature for another 2 hours. The reaction mixture was added to ice water (42 L) at 10-15° C. and the mixture stirred for one hour. The resulting solids were collected by filtration, washed with water (17 L) and dried at 65-70° C. to provide 7.1 kg of the title compound.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
6.47 kg
Type
reactant
Reaction Step Two
Quantity
3.56 kg
Type
reactant
Reaction Step Three
Quantity
2.1 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
42 L
Type
reactant
Reaction Step Four
Quantity
8.7 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:22]([O-])([OH:24])=[O:23]>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[C:7]([N+:22]([O-:24])=[O:23])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
6.47 kg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
3.56 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.1 L
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
42 L
Type
reactant
Smiles
Step Five
Name
Quantity
8.7 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for fifteen minutes
STIRRING
Type
STIRRING
Details
stirred at that temperature for another 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water (17 L)
CUSTOM
Type
CUSTOM
Details
dried at 65-70° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 kg
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.